molecular formula C16H13BrN2S B1439003 5-(4-bromophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol CAS No. 1105189-65-8

5-(4-bromophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol

Cat. No.: B1439003
CAS No.: 1105189-65-8
M. Wt: 345.3 g/mol
InChI Key: ZJJPMOOUIRPYBH-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a bromophenyl group and a methylphenyl group attached to the imidazole ring, along with a thiol group at the 2-position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Introduction of the Methylphenyl Group: The methylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using toluene and a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Introduction of the Thiol Group: The thiol group can be introduced through a thiolation reaction using thiourea or hydrogen sulfide (H2S) under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in 5-(4-bromophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol can undergo oxidation to form disulfides.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

5-(4-bromophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol involves its interaction with molecular targets and pathways. The thiol group can form covalent bonds with thiol-reactive sites on proteins, leading to modulation of protein function. The bromophenyl and methylphenyl groups can interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(4-bromophenyl)-10,15,20-tris(4-methylphenyl)porphyrin: Similar in having bromophenyl and methylphenyl groups but differs in the core structure being a porphyrin ring.

    4-Bromo-N-(4-bromophenyl)-N-(4-methylphenyl)aniline: Similar in having bromophenyl and methylphenyl groups but differs in the core structure being an aniline derivative.

Uniqueness

5-(4-bromophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol is unique due to the presence of the imidazole ring and the thiol group, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

4-(4-bromophenyl)-3-(4-methylphenyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2S/c1-11-2-8-14(9-3-11)19-15(10-18-16(19)20)12-4-6-13(17)7-5-12/h2-10H,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJPMOOUIRPYBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CNC2=S)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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